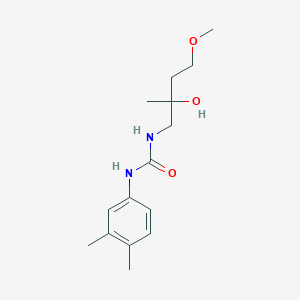

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a branched alkyl chain with hydroxyl, methoxy, and methyl substituents. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. Structural analogs, such as pyrazoline derivatives synthesized from related precursors, provide indirect insights into substituent effects on physicochemical properties .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-11-5-6-13(9-12(11)2)17-14(18)16-10-15(3,19)7-8-20-4/h5-6,9,19H,7-8,10H2,1-4H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYZERGALRGKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C)(CCOC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves multiple steps, starting with the preparation of the core phenyl and urea components. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

Industry: Its unique properties may make it useful in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Pyrazoline Analogs

| Compound Name (Pyrazoline Derivatives) | Alkoxy Substituent | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) | Yield (%) |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Butyloxy | 126–130 | 0.87 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pentyloxy | 121–125 | 0.89 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Heptanoyloxy | 121–125 | 0.89 | 84–86 |

Key Observations:

Substituent Effects on Melting Points: The butyloxy-substituted pyrazoline exhibits a higher melting point (126–130°C) compared to pentyloxy and heptanoyloxy analogs (121–125°C). This suggests that shorter alkoxy chains may enhance crystallinity, possibly due to reduced steric hindrance or improved packing efficiency . The urea derivative’s branched alkyl chain (with polar hydroxyl and methoxy groups) could further lower its melting point compared to pyrazolines, as hydrogen bonding might increase solubility or disrupt crystalline order.

Chromatographic Behavior (Rf Values): All pyrazolines show similar Rf values (0.87–0.89), indicating minor chromatographic differences despite varying alkoxy chain lengths. The urea derivative’s polar hydroxyl and methoxy groups may reduce its Rf value compared to pyrazolines, reflecting increased polarity.

Spectral Data :

- FT-IR spectra of pyrazolines confirm the presence of C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches. The urea derivative would exhibit similar N–H stretches but lack the pyrazoline C=O, replaced by urea carbonyl (~1640–1680 cm⁻¹) .

- ¹H NMR of pyrazolines shows aromatic protons (δ 6.5–8.0 ppm) and alkoxy methylene/methyl groups (δ 1.0–4.0 ppm). The urea derivative’s branched alkyl chain would display distinct splitting patterns for hydroxyl and methoxy protons .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate existing knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H23N1O3

- Molecular Weight : 275.37 g/mol

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that urea derivatives can inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Receptor Activity : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and cell growth.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound across several assays:

| Assay Type | Effect Observed | Concentration Tested |

|---|---|---|

| Cell Viability Assay | Inhibition of cancer cell growth | 10 µM - 100 µM |

| Enzyme Inhibition | Reduced activity of target enzymes | IC50 values ranging from 5 µM to 20 µM |

| Receptor Binding | Moderate affinity for specific receptors | KD values around 50 nM |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study reported that this urea derivative showed significant cytotoxic effects against human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Properties : Another investigation indicated that the compound could reduce inflammatory markers in vitro, supporting its use in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its safety and efficacy:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound is likely metabolized in the liver, although specific metabolic pathways require further elucidation.

- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, but long-term studies are necessary to confirm chronic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.